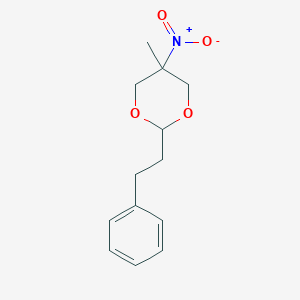![molecular formula C13H14N2O3S B14733292 Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate CAS No. 5268-66-6](/img/structure/B14733292.png)
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is a chemical compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes an ethyl ester group, a benzimidazole ring, and a sulfanyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole coreThe reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are common.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used in the presence of bases or acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function. The sulfanyl group can form covalent bonds with thiol groups in enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetate
- Ethyl 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetate
- Ethyl 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Uniqueness
Ethyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate is unique due to its combination of the benzimidazole ring and the ethyl ester group, which provides a balance of hydrophilic and lipophilic properties. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Properties
CAS No. |
5268-66-6 |
|---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
ethyl 2-(1H-benzimidazol-2-ylsulfanyl)-3-oxobutanoate |
InChI |
InChI=1S/C13H14N2O3S/c1-3-18-12(17)11(8(2)16)19-13-14-9-6-4-5-7-10(9)15-13/h4-7,11H,3H2,1-2H3,(H,14,15) |
InChI Key |
JCBDJXPAGBZJFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)SC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



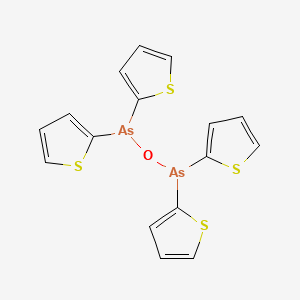

![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
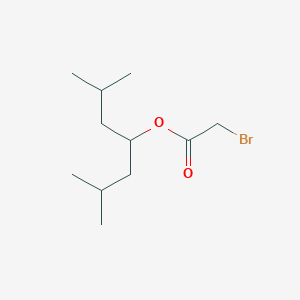
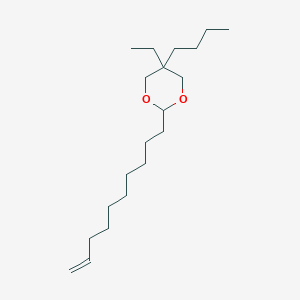
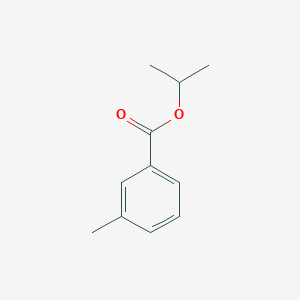
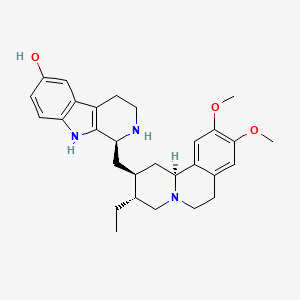
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)


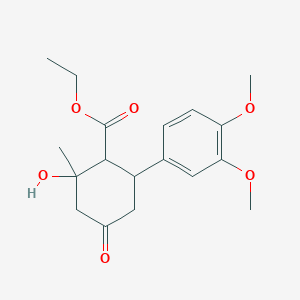
![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)
